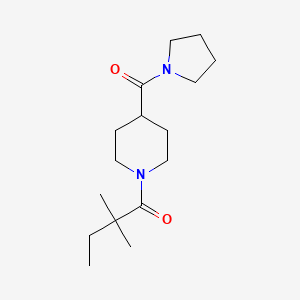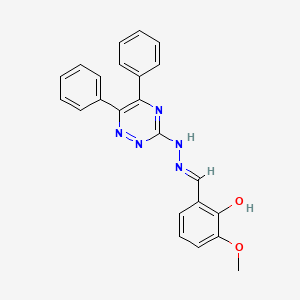![molecular formula C22H35N5O B6054765 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6054765.png)
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a chemical compound known for its potential applications in scientific research. It is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action is of great interest to researchers.
Wirkmechanismus
The mechanism of action of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves its binding to the dopamine D2 receptor. The compound acts as an antagonist, blocking the binding of dopamine to the receptor and thereby reducing the activity of the dopamine pathway. This results in a decrease in the symptoms associated with neurological disorders such as schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have a high affinity for the dopamine D2 receptor, and its binding to the receptor results in a decrease in the activity of the dopamine pathway. This leads to a reduction in the symptoms associated with neurological disorders such as schizophrenia and Parkinson's disease. The compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its modulation of the serotonin pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the dopamine pathway and its role in neurological disorders. However, the compound has limitations in terms of its selectivity for the dopamine D2 receptor. It also has a relatively short half-life, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. One direction is the development of more selective compounds that target specific dopamine receptors. Another direction is the investigation of the compound's effects on other neurotransmitter pathways, such as the serotonin and glutamate pathways. Additionally, the compound's potential applications in the treatment of anxiety and depression warrant further investigation. Finally, the use of this compound in animal models of neurological disorders may provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4,6-dichloropyrimidine with 1-piperidinylpiperazine in the presence of potassium carbonate and a catalytic amount of copper iodide. Another method involves the reaction of 4,6-dichloropyrimidine with 1-piperidinylpiperazine in the presence of sodium hydride and a catalytic amount of copper iodide. Both methods have been successful in producing the compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has potential applications in scientific research, particularly in the field of pharmacology. It has been found to have a high affinity for the dopamine D2 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
3-cyclohexyl-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c28-22(10-9-19-7-3-1-4-8-19)27-15-13-26(14-16-27)21-17-20(23-18-24-21)25-11-5-2-6-12-25/h17-19H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPBHPJFFKXKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6054690.png)
![5-(3-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6054693.png)
![methyl 1-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6054703.png)
![1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6054722.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B6054729.png)
![methyl 2,2-dimethyl-5-{[(2-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6054737.png)

![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6054749.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B6054755.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6054757.png)

![2-(4-methoxybenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6054777.png)
![N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6054783.png)
![2-amino-7-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054791.png)
